molecular formula C19H30N2O3 B5608116 4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5608116
M. Wt: 334.5 g/mol
InChI Key: CTWPRPUYRHTOFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical reactions that aim to introduce specific functional groups to the piperazine core. These synthetic routes often employ strategies such as acylation, sulfonation, and substitution to achieve the desired molecular architecture. The synthesis can be optimized to improve yields and selectivity, highlighting the intricate balance between reaction conditions and the nature of substituents (Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives reveals a rich tapestry of intermolecular interactions and conformations. X-ray diffraction studies, for example, provide detailed insights into the arrangement of atoms within the crystal lattice, elucidating factors such as hydrogen bonding patterns, molecular orientations, and crystal packing. These structural insights are crucial for understanding the compound's physical properties and reactivity (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including cyclocondensation and electrophilic substitutions, influenced by the nature of their substituents. These reactions not only demonstrate the compound's reactivity but also its potential for functionalization and application in the synthesis of more complex molecules. The electronic and steric effects of substituents play a significant role in dictating the course of these reactions, impacting both yield and selectivity (Mahata et al., 2003).

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a substance and the necessary safety precautions . They include information on the substance’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures .

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,23)8-7-16-5-4-6-17(15-16)18(22)21-11-9-20(10-12-21)13-14-24-3/h4-6,15,23H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWPRPUYRHTOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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